molecular formula C10H15NO2 B3106086 2-(2-Methoxyethoxy)-5-methylaniline CAS No. 156564-83-9

2-(2-Methoxyethoxy)-5-methylaniline

Cat. No. B3106086
CAS RN: 156564-83-9
M. Wt: 181.23 g/mol
InChI Key: DBCPCIOXHPSJMS-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethoxy)ethanol”, also known under trade names Methyl carbitol, is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid . Structurally it is an alcohol and an ether, with a formula CH3OCH2CH2OCH2CH2OH .


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, spherical copper microparticles were synthesized by reduction of Cu2+ ions with benzyl alcohol in the presence of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid at 195°C .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyethoxy)ethanol” is C5H12O3 . The compound features a tetrahedral aluminium center attached to two hydride and two alkoxide groups, the latter derived from 2-methoxyethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methoxyethoxy)ethanol” include a density of 1.0±0.1 g/cm3, boiling point of 194.1±0.0 °C at 760 mmHg, vapour pressure of 0.1±0.8 mmHg at 25°C, enthalpy of vaporization of 50.1±6.0 kJ/mol, and flash point of 83.9±0.0 °C .

Safety and Hazards

The safety data sheet for “2-(2-Methoxyethoxy)ethanol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids and reproductive toxicity category 1B .

Future Directions

There is ongoing research into the use of similar compounds in the development of temperature-responsive and multi-responsive grafted polymer brushes with transitions based on critical solution temperature .

properties

IUPAC Name

2-(2-methoxyethoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-3-4-10(9(11)7-8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCPCIOXHPSJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278522
Record name 2-(2-Methoxyethoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156564-83-9
Record name 2-(2-Methoxyethoxy)-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156564-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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